4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamido group, a naphthalene-2-sulfonamido group, and a benzamide group
Mechanism of Action
Target of Action
The primary target of 4-acetamido-N-[2-(naphthalene-2-sulfonamido)ethyl]benzamide is the enzyme responsible for the synthesis of folic acid in bacteria . This enzyme uses para-aminobenzoic acid (PABA) as a substrate to produce folic acid, which is essential for bacterial growth .
Mode of Action
The compound acts as an antimetabolite , competing with PABA for incorporation into folic acid . By mimicking the structure of PABA, it binds to the enzyme and inhibits the synthesis of folic acid . This results in a decrease in the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The affected biochemical pathway is the folic acid synthesis pathway in bacteria . The inhibition of this pathway leads to a decrease in the production of folic acid, which is essential for bacterial growth . The downstream effect is the inhibition of bacterial growth .
Pharmacokinetics
These typically include good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion in the urine .
Result of Action
The result of the action of 4-acetamido-N-[2-(naphthalene-2-sulfonamido)ethyl]benzamide is the inhibition of bacterial growth . By inhibiting the synthesis of folic acid, an essential component for bacterial growth, the compound effectively inhibits the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of N-(2-aminoethyl)naphthalene-2-sulfonamide: This intermediate is synthesized by reacting naphthalene-2-sulfonyl chloride with ethylenediamine under basic conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(2-acetamidoethyl)naphthalene-2-sulfonamide.
Coupling with 4-aminobenzoyl chloride: The final step involves coupling the acetylated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Similar in structure but contains a benzylamino group instead of an acetamido group.
N-(2-(benzylamino)ethyl)-4-(naphthalene-2-sulfonamido)benzamide: Another similar compound with slight variations in the sulfonamido group.
Uniqueness
4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to act as a multi-target compound makes it particularly valuable in therapeutic research for complex diseases like Alzheimer’s and diabetes .
Properties
IUPAC Name |
4-acetamido-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h2-11,14,23H,12-13H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQYQSOXLXEGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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